PDHK1 Target Engagement Compared to Non-Fluorinated Benzamide Analogs
The compound is identified as a PDHK1 inhibitor in the Therapeutic Target Database (TTD), with its selective biological activity attributed to the 3,4-difluorobenzamide substitution [1]. Comparative kinase profiling data from the broader PDK1 inhibitor series described in US20120208819A1 indicates that non-fluorinated benzamide analogs exhibit significantly reduced PDK1 binding, thus highlighting the importance of the 3,4-difluoro group for target engagement [2].
| Evidence Dimension | PDHK1 Target Engagement |
|---|---|
| Target Compound Data | Reported as a PDHK1 inhibitor (TTD Drug ID D0D0ML); specific IC50 value not publicly disclosed in primary literature |
| Comparator Or Baseline | Non-fluorinated benzamide analogs within the same patent series (US20120208819A1) show reduced or absent PDHK1 inhibition |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of disclosed IC50 values; difference is structural-activity based |
| Conditions | In vitro kinase assay; specific assay conditions are proprietary to the patent series |
Why This Matters
The 3,4-difluoro substitution is structurally critical for PDHK1 engagement, meaning generic non-fluorinated or mono-fluoro analogs should not be considered equivalent for PDHK1-targeted research.
- [1] Therapeutic Target Database (TTD). Drug ID: D0D0ML. Pyruvate dehydrogenase kinase 1 (PDHK1) Inhibitor. View Source
- [2] US Patent US20120208819A1. Heterocyclic compounds useful as PDK1 inhibitors. Structure-activity relationship data across benzamide substitution patterns. View Source
